molecular formula C44H54CaF2N6O12S2 B7818450 147098-20-2 (Calcium)

147098-20-2 (Calcium)

Cat. No.: B7818450
M. Wt: 1001.1 g/mol
InChI Key: LALFOYNTGMUKGG-JGMJEEPBSA-L
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Description

Strategic Importance of HMG-CoA Reductase Inhibition in Biochemical Studies

The inhibition of HMG-CoA reductase is a cornerstone strategy in the biochemical investigation of cellular metabolism. nih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the cholesterol biosynthesis pathway. aksci.com By blocking this step, researchers can effectively modulate the endogenous production of cholesterol and subsequent isoprenoids, which are vital for various cellular functions. dovepress.com

The strategic importance of inhibiting HMG-CoA reductase in research stems from several key aspects:

Pathway Elucidation: By observing the downstream effects of HMG-CoA reductase inhibition, scientists can unravel the intricate connections within the mevalonate pathway and its links to other metabolic processes. dovepress.com

Disease Modeling: The ability to pharmacologically reduce cholesterol synthesis is crucial for developing and studying in vitro and in vivo models of hyperlipidemia and atherosclerosis. nih.govdovepress.com

Target Validation: HMG-CoA reductase serves as a classic example of a successful drug target. Its study provides a framework for identifying and validating new enzymatic targets in drug discovery. nih.govrsdjournal.org

Investigating Pleiotropic Effects: Research has shown that the benefits of inhibiting this enzyme extend beyond lipid-lowering. These "pleiotropic" effects, which include anti-inflammatory, antioxidant, and immunomodulatory actions, are active areas of biochemical investigation. dovepress.com

Inhibitors like Rosuvastatin (B1679574) Calcium, which have a high affinity for HMG-CoA reductase, are powerful tools for these studies. Their competitive inhibition mechanism allows for precise control over the enzyme's activity, enabling detailed kinetic and mechanistic studies. nih.govaksci.com

Significance of Rosuvastatin Calcium as a Molecular Probe in Lipid Metabolism Research

Rosuvastatin Calcium's high selectivity and potency as an HMG-CoA reductase inhibitor make it an invaluable molecular probe for dissecting the complexities of lipid metabolism. scbt.comcaymanchem.com It acts primarily in the liver, where the majority of cholesterol synthesis occurs. nih.govaksci.com Its inhibitory action triggers a cascade of events that are of great interest to researchers.

When Rosuvastatin Calcium inhibits HMG-CoA reductase, the resulting decrease in hepatic cholesterol concentration stimulates the upregulation of low-density lipoprotein (LDL) receptors on liver cells. nih.govaksci.com This, in turn, enhances the clearance of LDL from the circulation. nih.gov Furthermore, Rosuvastatin Calcium has been shown to inhibit the hepatic synthesis of very-low-density lipoprotein (VLDL). nih.govaksci.com

A key area of research where Rosuvastatin Calcium is employed is the study of LDL subfractions. Small, dense LDL (sdLDL) particles are considered more atherogenic than larger, more buoyant LDL (lbLDL) particles, partly due to their longer residence time in the plasma. nih.gov Research using Rosuvastatin Calcium as a probe has provided insights into the metabolic fate of these particles. One study using stable isotope tracers and mass spectrometry demonstrated that rosuvastatin significantly increases the fractional catabolic rate (the rate of removal from circulation) of apoB-100 (the primary apolipoprotein of LDL) in both lbLDL and sdLDL. nih.gov

The table below summarizes key findings from a study investigating the effects of Rosuvastatin Calcium on the metabolism of LDL subfractions.

ParameterEffect of Rosuvastatin CalciumSignificance in Lipid Metabolism Research
ApoB-100 Fractional Catabolic Rate (FCR) Increased FCR for TRLs (+45%), lbLDL (+131%), and sdLDL (+97%). nih.govDemonstrates the compound's role in accelerating the clearance of major lipoprotein classes. nih.gov
Lipoprotein Production No significant change in the production rate of apoB-100. nih.govIndicates the primary mechanism of action is enhanced catabolism rather than reduced synthesis. nih.gov
TRL ApoB-100 Conversion Did not alter the distribution of TRL conversion to lbLDL or sdLDL. nih.govAllows researchers to isolate and study the catabolic pathways specifically. nih.gov
Apolipoprotein Content Decreased apoC-III and apoM content within the lbLDL density range. nih.govProvides insights into the molecular remodeling of lipoprotein particles under the influence of the inhibitor. nih.gov

These detailed investigations, enabled by the use of Rosuvastatin Calcium, enhance the understanding of how lipoproteins are processed and how their metabolism can be modulated, offering crucial information for studying dyslipidemia and atherosclerosis. nih.gov

Overview of Multifaceted Academic Research Trajectories for Rosuvastatin Calcium

Beyond its well-established role in lipid metabolism research, Rosuvastatin Calcium is the subject of diverse academic research exploring its pleiotropic effects. These investigations delve into the compound's activities that are independent of its primary lipid-lowering function. nih.govaksci.com These multifaceted research trajectories highlight the broader biochemical impact of HMG-CoA reductase inhibition.

In vitro and in vivo animal studies have revealed that Rosuvastatin Calcium exerts significant vasculoprotective effects. nih.govaksci.com Research has demonstrated its ability to act as an anti-inflammatory agent by reducing leukocyte rolling, adherence, and transmigration in endothelial tissues. nih.govaksci.com Another significant area of research is its effect on nitric oxide (NO) bioavailability. Studies have shown that Rosuvastatin Calcium can upregulate the expression of endothelial nitric oxide synthase (eNOS) and increase the stability of eNOS mRNA, leading to increased NO production, which is critical for vascular health. aksci.com

Furthermore, the compound's properties are being explored in other fields, including neuroprotection and oncology. aksci.comdovepress.com For instance, research has investigated its potential to protect against ischemic stroke in animal models. aksci.com In cancer research, HMG-CoA reductase inhibitors have been found to induce apoptosis in certain cancer cell lines, an effect linked to the inhibition of the mevalonate pathway which produces intermediates essential for cell growth. dovepress.com

The table below summarizes some of the key non-lipid-related research findings for Rosuvastatin Calcium.

Research AreaKey FindingInvestigated MechanismReference
Vascular Inflammation Attenuates leukocyte rolling, adherence, and transmigration in rat mesenteric microvascular endothelium.Anti-inflammatory effect independent of lipid-lowering. nih.govaksci.com
Nitric Oxide Bioavailability Upregulates endothelial nitric oxide synthase (eNOS) and increases eNOS mRNA stability.Increased NO production, post-transcriptional polyadenylation. aksci.com
Ischemic Injury Reduces ischemic-reperfusion injuries in rat hearts and protects from ischemic stroke in mice.Modulation of nitric oxide synthase (NOS) expression. aksci.com
Cancer Research HMG-CoA reductase inhibitors induce apoptosis in lymphoma cells.Suppression of mevalonate pathway products (e.g., farnesyl pyrophosphate, geranylgeranyl pyrophosphate). dovepress.com
Molecular Dynamics The internal mobility involves reorientation of methyl and isopropyl groups.Studied using solid-state NMR to understand physicochemical properties. nih.gov

These diverse research applications demonstrate that Rosuvastatin Calcium is more than a tool for studying cholesterol; it is a versatile molecule for probing a wide range of cellular and physiological processes, continually opening new avenues for academic and scientific inquiry. aksci.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFOYNTGMUKGG-JGMJEEPBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54CaF2N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Stereochemical Considerations of Rosuvastatin Calcium

Elucidation of the Absolute Stereochemistry in Rosuvastatin (B1679574) Calcium and its Enantiomeric Purity Assessment

The rosuvastatin molecule possesses two chiral centers on its 3,5-dihydroxyhept-6-enoic acid side chain, leading to the possibility of four stereoisomers. However, the biologically active form is a single enantiomer. tandfonline.com The absolute configuration of the two stereogenic centers in the active moiety of rosuvastatin calcium has been unequivocally established as (3R, 5S). nih.govnih.gov This specific spatial arrangement is crucial for its potent inhibitory activity against HMG-CoA reductase. The (3S,5R) enantiomer is considered an impurity, and its presence must be carefully controlled in the final drug product. usp.org

The assessment of enantiomeric purity is a critical aspect of quality control for rosuvastatin calcium. Various analytical techniques have been developed and validated for the accurate quantification of the unwanted enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and effective method. nih.govneliti.com

One validated stereoselective HPLC method employs an immobilized cellulose (B213188) stationary phase (Chiralpak IB) with a mobile phase consisting of a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid. nih.gov This method has demonstrated the capability to quantify the enantiomer in the presence of rosuvastatin and its degradation products, proving its stability-indicating nature. nih.govmdpi.com The method has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating specificity, precision, linearity, and accuracy. nih.gov

ParameterResultReference
Limit of Detection (LOD) 0.015% nih.gov
Limit of Quantification (LOQ) 0.04% nih.gov
Linearity (r²) 0.9977 nih.gov
Accuracy (Recovery) 100 ± 10% nih.gov

This interactive table summarizes the validation parameters of a stereoselective HPLC method for the quantification of the rosuvastatin enantiomer.

Conformational Analysis and Dynamic Properties of Rosuvastatin Calcium in Solution and Solid States

The three-dimensional conformation and dynamic behavior of rosuvastatin calcium, both in the solid state and in solution, influence its physical properties and biological activity.

Solid State: Rosuvastatin calcium can exist in both amorphous and crystalline forms. nih.gov Several crystalline polymorphs, designated as forms A, B, and C, have been identified. pharmaexcipients.com These different solid-state forms possess distinct physical properties, including solubility, which can impact the drug's bioavailability. pharmaexcipients.com The amorphous form, characterized by a random molecular arrangement, generally exhibits higher solubility than its crystalline counterparts. nih.govplos.org X-ray powder diffraction (XRPD) is a key technique used to characterize these different solid forms, with pure amorphous rosuvastatin calcium showing a lack of sharp diffraction peaks, while crystalline forms exhibit characteristic peaks at specific 2θ values. researchgate.netgoogle.comgoogle.com For instance, one crystalline form is characterized by XRPD peaks at approximately 4.7, 19.4, and 22.3° 2θ. google.com Solid-state nuclear magnetic resonance (NMR) studies on amorphous rosuvastatin calcium have revealed rich internal reorientational dynamics, including the reorientation of methyl and isopropyl groups, which are influenced by the presence of water and the isomeric form (E/Z). nih.gov

Solution State: The stability and conformation of rosuvastatin in solution are highly dependent on the pH. Studies have shown that rosuvastatin calcium is relatively stable at a neutral pH of 7.4. researchgate.net However, in acidic conditions (e.g., pH 1.2), it undergoes degradation, with a notable reduction in concentration over 24 hours. researchgate.net This degradation involves the conversion of the active hydroxy acid form to its inactive lactone form through intramolecular esterification. researchgate.netjpionline.org This pH-dependent stability is a critical consideration for its formulation and in vivo performance. Solution-state NMR studies have been employed to investigate the conformational dynamics, revealing that Z isomers of rosuvastatin exhibit significant conformational motions of large molecular fragments at room temperature, which is not observed for the therapeutic E isomers. nih.gov

ConditionObservationReference
Solid State (Amorphous) Random molecular conformation, higher solubility. nih.govplos.org
Solid State (Crystalline) Multiple polymorphs (A, B, C) with distinct XRPD patterns. pharmaexcipients.com
Solution (pH 1.2) Significant degradation (~6% loss) over 24 hours. researchgate.net
Solution (pH 7.4) Stable. researchgate.net
Solution (Z isomer) Exhibits significant conformational motions. nih.gov

This interactive table outlines the properties and behavior of Rosuvastatin Calcium in different states and conditions.

Structural Determinants Governing Ligand-Target Recognition for Rosuvastatin Calcium

The therapeutic effect of rosuvastatin calcium stems from its highly specific and potent inhibition of HMG-CoA reductase. This interaction is governed by a precise set of structural features on the rosuvastatin molecule that allow it to bind effectively to the active site of the enzyme.

Rosuvastatin acts as a competitive inhibitor, meaning it competes with the natural substrate, HMG-CoA, for binding to the enzyme's active site. nih.gov The dihydroxyheptanoic acid portion of rosuvastatin mimics the structure of the HMG part of the substrate. tandfonline.com This structural similarity allows it to fit into the active site.

Crystallographic studies of HMG-CoA reductase complexed with various statins, including rosuvastatin, have provided detailed insights into the binding interactions. nih.govwustl.edu The binding of rosuvastatin involves a network of hydrogen bonds, ionic interactions, and van der Waals forces with specific amino acid residues in the active site.

Key interactions include:

Ionic and Polar Interactions: The carboxylate group of rosuvastatin's heptenoic acid chain forms strong ionic interactions with positively charged residues such as Lysine 735 (K735), Lysine 691 (K691), and Arginine 590 (R590). wustl.eduresearchgate.net

Hydrogen Bonds: The 3- and 5-hydroxyl groups on the heptenoate chain form crucial hydrogen bonds with residues like Serine 684 (S684), Aspartate 690 (D690), and Lysine 691 (K691). wustl.edu

Van der Waals Interactions: The fluorophenyl group of rosuvastatin engages in van der Waals interactions with hydrophobic residues in a shallow groove of the active site. wustl.edu A specific interaction occurs between this fluorophenyl group and Arginine 590 (R590). wustl.edu

Unique Sulfonamide Group Interaction: Rosuvastatin possesses a unique polar methanesulfonamide (B31651) group. The oxygen atoms of this sulfone group form a hydrogen bond with Serine 565 (S565), an interaction not seen with many other statins. wustl.edu This additional interaction contributes to the high affinity of rosuvastatin for the enzyme. tandfonline.com

The combination of these interactions results in a high binding affinity, with rosuvastatin exhibiting a steady-state inhibition constant (Ki*) of approximately 0.1 nM. sigmaaldrich.com The binding is characterized by a large favorable enthalpy change, indicating that the interaction is primarily driven by strong, specific bonding. sigmaaldrich.comnih.gov

Interacting Group on RosuvastatinKey Amino Acid ResiduesType of InteractionReference
Carboxylate GroupK735, K691, R590Ionic wustl.eduresearchgate.net
3- and 5-Hydroxyl GroupsS684, D690, K691Hydrogen Bonds wustl.edu
Fluorophenyl GroupR590Van der Waals, Additional Interactions wustl.edu
Sulfone Oxygen AtomsS565Hydrogen Bond wustl.edu

This interactive table details the key molecular interactions between Rosuvastatin and the HMG-CoA reductase active site.

Mechanistic Dissection of Rosuvastatin Calcium S Biochemical Activity

Competitive Inhibition Kinetics of HMG-CoA Reductase by Rosuvastatin (B1679574) Calcium

Rosuvastatin calcium's interaction with HMG-CoA reductase is characterized by a high degree of specificity and affinity, functioning as a competitive inhibitor. This means that rosuvastatin directly competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme. patsnap.comdroracle.aidrugbank.comdrugbank.com The structural similarity between the HMG-like moiety of rosuvastatin and HMG-CoA facilitates this competitive binding. patsnap.com By occupying the active site, rosuvastatin physically obstructs the binding of HMG-CoA, thereby preventing its conversion to mevalonate (B85504), a critical precursor in the cholesterol synthesis cascade. patsnap.comdroracle.ai

Determination of Inhibition Constants and Binding Affinities for Rosuvastatin Calcium

The potency of rosuvastatin calcium as an inhibitor of HMG-CoA reductase has been quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values in various studies. These values provide a measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition and reflect the binding affinity of the compound for the enzyme.

A study on a recombinant, catalytic fragment of human HMG-CoA reductase revealed that the binding of rosuvastatin is a reversible process that involves an initial complex formation with an inhibition constant (Ki) of approximately 1 nM. nih.govsemanticscholar.org This initial binding is followed by a slow transition to a more tightly associated complex, with a steady-state inhibition constant (Ki*) of approximately 0.1 nM. nih.govsemanticscholar.org Other studies have reported IC50 values for rosuvastatin calcium in the low nanomolar range, further underscoring its high affinity for HMG-CoA reductase.

Inhibition Constants and IC50 Values for Rosuvastatin Calcium

ParameterValueAssay ConditionsSource
IC505.4 nM- rndsystems.com
IC5011 nMCell-free assay selleckchem.commedchemexpress.com
Ki~1 nMRecombinant human HMG-CoA reductase nih.govsemanticscholar.org
Ki* (steady-state)~0.1 nMRecombinant human HMG-CoA reductase nih.govsemanticscholar.org

Enzymatic Reaction Pathway Modulation and Allosteric Effects Induced by Rosuvastatin Calcium

The inhibition kinetics of rosuvastatin calcium have been further characterized as being competitive with respect to the substrate HMG-CoA and non-competitive with respect to the co-factor NADPH. nih.govsemanticscholar.org This indicates that while rosuvastatin directly competes with HMG-CoA for the same binding site, it does not compete with NADPH. The binding of rosuvastatin to the active site of HMG-CoA reductase effectively halts the progression of the enzymatic reaction, preventing the formation of mevalonate.

The binding of rosuvastatin to HMG-CoA reductase is associated with a significant favorable enthalpy change (ΔH°) of -69.0 kJ/mol (-16.5 kcal/mol) and a minor entropic penalty (TΔS°) of -9.6 kJ/mol (-2.3 kcal/mol) at 37°C. nih.gov This thermodynamic profile suggests that the binding is primarily driven by strong enthalpic interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and the enzyme's active site. While the term "allosteric effects" typically refers to binding at a site distinct from the active site to modulate enzyme activity, the current body of research primarily supports a competitive inhibition model for rosuvastatin's action on HMG-CoA reductase.

Impact of Rosuvastatin Calcium on De Novo Cholesterol Biosynthesis Pathways

By effectively blocking the rate-limiting step of cholesterol synthesis, rosuvastatin calcium initiates a series of downstream effects that profoundly impact the entire de novo cholesterol biosynthesis pathway and its intricate regulatory networks.

Regulation of Mevalonate Pathway Intermediates by Rosuvastatin Calcium

The inhibition of HMG-CoA reductase by rosuvastatin calcium leads to a direct reduction in the synthesis of mevalonate. patsnap.com This depletion of mevalonate has significant consequences for the production of all downstream intermediates in the mevalonate pathway. This includes a decrease in the synthesis of isoprenoid units such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are not only precursors for cholesterol synthesis but are also essential for various other cellular processes, including the prenylation of proteins. A study in yeast expressing human HMG-CoA reductase demonstrated that rosuvastatin treatment affects the expression of genes involved in the synthesis of non-sterol isoprenoids. nih.gov

Downstream Effects of Rosuvastatin Calcium on Sterol Regulatory Element-Binding Protein (SREBP) Pathway Activation

The reduction in intracellular cholesterol levels triggered by rosuvastatin calcium activates a crucial feedback mechanism mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. arvojournals.orgnih.gov Specifically, the depletion of intracellular sterols leads to the activation of SREBP-2. nih.gov

Under normal conditions, SREBP-2 is held in an inactive state in the endoplasmic reticulum. nih.gov When sterol levels fall, SREBP-2 is transported to the Golgi apparatus, where it undergoes proteolytic cleavage. nih.gov This cleavage releases the active N-terminal domain of SREBP-2, which then translocates to the nucleus. nih.gov In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. frontiersin.orgresearchgate.net

Key target genes of SREBP-2 that are upregulated in response to rosuvastatin-induced cholesterol depletion include the gene encoding HMG-CoA reductase itself, as well as the gene for the low-density lipoprotein (LDL) receptor. droracle.ainih.gov The increased expression of HMG-CoA reductase represents a compensatory mechanism by the cell to try and restore cholesterol synthesis. However, the concurrent administration of rosuvastatin continues to inhibit the newly synthesized enzymes. More importantly, the upregulation of the LDL receptor leads to an increased uptake of LDL cholesterol from the circulation into the liver, which is a primary mechanism by which rosuvastatin lowers plasma LDL cholesterol levels. droracle.ai

Cellular and Subcellular Investigations of Rosuvastatin Calcium S Modulatory Effects

Effects of Rosuvastatin (B1679574) Calcium on Cellular Lipid Metabolism and Homeostasis

Rosuvastatin's influence on cellular lipid dynamics is central to its therapeutic action. By altering cholesterol synthesis within the hepatocyte, it triggers compensatory mechanisms that enhance the clearance of circulating lipoproteins.

Rosuvastatin calcium's inhibition of HMG-CoA reductase leads to a decrease in the intracellular cholesterol pool, primarily within liver cells. patsnap.comnih.gov This reduction in hepatic cholesterol concentration serves as a signal for the upregulation of low-density lipoprotein (LDL) receptors. patsnap.comdrugbank.comnih.gov Hepatocytes respond to the diminished intracellular cholesterol by increasing the synthesis and surface expression of LDL receptors, which in turn enhances the binding and uptake of circulating LDL particles from the bloodstream. nih.govyoutube.comresearchgate.net This process of receptor-mediated endocytosis results in an increased fractional catabolism of LDL, effectively lowering plasma LDL-cholesterol levels. nih.gov Research indicates that rosuvastatin can cause an approximately tenfold greater increase in the messenger RNA (mRNA) of LDL receptors compared to pravastatin, another drug in the same class. selleckchem.com

In vitro studies have quantified the potent inhibitory effect of rosuvastatin calcium on cholesterol production in isolated cell systems. In rat hepatocytes, rosuvastatin inhibits cholesterol biosynthesis with a half-maximal inhibitory concentration (IC50) of 1.12 nM. selleckchem.com Other research has established its IC50 for HMG-CoA reductase inhibition at 5.4 nM, confirming its potent effect on cholesterol synthesis in rat hepatocytes in vitro. rndsystems.com Studies on human hepatocytes have shown that statins, as a class, are potent inhibitors of cholesterol synthesis, with IC50 values typically falling within the nanomolar range (0.2–8.0 nM). nih.gov

Cellular SystemParameter MeasuredReported IC50 ValueReference
Isolated Rat HepatocytesCholesterol Biosynthesis Inhibition1.12 nM selleckchem.com
Cell-free AssayHMG-CoA Reductase Inhibition5.4 nM rndsystems.com
Human HepatocytesCholesterol Synthesis Inhibition (Statins)0.2-8.0 nM nih.gov

Rosuvastatin Calcium's Perturbations of Cellular Signaling Pathways

Beyond its primary role in lipid metabolism, rosuvastatin calcium engages with and modulates various cellular signaling pathways, particularly those involved in inflammation. These "pleiotropic" effects are independent of its cholesterol-lowering action and contribute to its broader cellular impact. nih.gov

In experimental models of rheumatoid arthritis, rosuvastatin has demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov In a complete Freund's adjuvant (CFA)-induced arthritis model in rats, rosuvastatin treatment suppressed paw inflammation and reduced the arthritic index. nih.gov This was associated with a favorable modulation of the cytokine network. Specifically, rosuvastatin treatment led to a reduction in the gene expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). researchgate.net Conversely, the levels of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10), were elevated following rosuvastatin administration. researchgate.net In human studies involving patients with rheumatoid arthritis, rosuvastatin treatment significantly improved inflammatory markers, including C-reactive protein (CRP), TNF-α, and IL-6. journalijar.com

CytokineEffect of RosuvastatinModel SystemReference
Tumor Necrosis Factor-α (TNF-α)Reduced Expression/LevelAdjuvant-Induced Arthritis (Rat); RA Patients researchgate.netjournalijar.com
Interleukin-1β (IL-1β)Reduced ExpressionAdjuvant-Induced Arthritis (Rat) researchgate.net
Interleukin-6 (IL-6)Reduced Expression/LevelAdjuvant-Induced Arthritis (Rat); RA Patients researchgate.netjournalijar.com
Interleukin-4 (IL-4)Elevated LevelAdjuvant-Induced Arthritis (Rat) researchgate.net
Interleukin-10 (IL-10)Elevated LevelAdjuvant-Induced Arthritis (Rat) researchgate.net

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines and can induce a form of programmed cell death called pyroptosis. frontiersin.orgmdpi.com In a mouse model of coronary microembolization (CME)-induced cardiac injury, rosuvastatin treatment was shown to be protective by inhibiting the activation of the NLRP3 inflammasome. nih.gov This was evidenced by a decreased expression of key components and downstream effectors of the inflammasome cascade, including NLRP3 itself, caspase-1, interleukin-1β, and the N-terminal domain of Gasdermin D. nih.gov In vitro studies using H9c2 cardiac myoblasts confirmed that rosuvastatin could inhibit NLRP3 inflammasome activation and suppress pyroptosis. nih.govresearchgate.net However, it is noteworthy that in a clinical study involving patients with coronary artery disease, atorvastatin (B1662188) was found to markedly diminish NLRP3 inflammasome levels, whereas rosuvastatin had no significant impact, suggesting potential differences among statins in this specific pathway in a clinical setting. nih.gov

Interactions of Rosuvastatin Calcium with Ion Channels and Cellular Excitability (e.g., hERG current, Heat Shock Protein 70 interaction)

Rosuvastatin calcium can also interact with cellular components that govern electrical excitability, such as ion channels and their associated chaperone proteins.

Investigations into rosuvastatin's effect on cardiac repolarization have focused on the human ether-a-go-go-related gene (hERG) potassium channel, which is critical for the proper repolarization of the cardiac action potential. nih.gov Patch-clamp experiments revealed that rosuvastatin directly blocks the hERG current, with a reported half-maximal inhibitory concentration (IC50) of 195 nM in hERG-transfected human embryonic kidney (HEK) 293 cells. nih.gov This blockade leads to a prolongation of the action potential duration. nih.govnih.gov

The mechanism for this effect is multifaceted. Beyond direct channel blockade, rosuvastatin has been shown to reduce the expression of the mature hERG protein on the cell surface. nih.govresearchgate.net This occurs because rosuvastatin disrupts the proper trafficking of the channel to the membrane and increases its degradation. nih.govresearchgate.net This process involves an interaction with Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in protein folding. nih.govresearchgate.net Rosuvastatin was found to reduce the physical interaction between Hsp70 and the hERG protein, which impairs the correct folding of the channel. nih.govresearchgate.netacs.org In other cellular contexts, such as obstructive nephropathy, rosuvastatin has been shown to increase Hsp70 expression, where it may interact with endothelial nitric oxide synthase (eNOS) to confer protection against apoptosis and oxidative stress. nih.gov

Molecular TargetObserved Effect of RosuvastatinCellular/System ContextReference
hERG Potassium CurrentBlockade (IC50 = 195 nM)HEK 293 Cells nih.gov
Mature hERG Protein ExpressionReducedCell Membrane nih.govresearchgate.net
Hsp70-hERG InteractionReducedProtein Folding/Trafficking nih.govresearchgate.netacs.org
Hsp70 ExpressionIncreasedObstructed Kidney (Rat) nih.gov

Preclinical in Vivo Research Models for Rosuvastatin Calcium

Murine Models of Dyslipidemia and Atherosclerosis in Rosuvastatin (B1679574) Calcium Studies

Murine models, particularly those with genetic modifications predisposing them to dyslipidemia and atherosclerosis, have been instrumental in understanding the vascular benefits of rosuvastatin calcium. The low-density lipoprotein receptor knockout (Ldlr-/-) mouse is a widely used model that mimics human familial hypercholesterolemia and the development of atherosclerotic plaques.

Reduction of Plasma Lipid Profiles by Rosuvastatin Calcium (e.g., total cholesterol, LDL-C, triglycerides, oxidized LDL-C in Ldlr-/- mice)

In Ldlr-/- mice fed a high-fat, high-cholesterol diet, treatment with rosuvastatin has demonstrated significant improvements in the plasma lipid profile. Studies have shown that rosuvastatin effectively lowers levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). nih.gov Furthermore, rosuvastatin has been observed to decrease levels of oxidized low-density lipoprotein (oxLDL), a key player in the initiation and progression of atherosclerosis. nih.gov This comprehensive reduction in pro-atherogenic lipids underscores the primary mechanism of rosuvastatin's anti-atherosclerotic effects.

Effect of Rosuvastatin on Plasma Lipid Profiles in Ldlr-/- Mice

Lipid ParameterEffect of Rosuvastatin TreatmentReference
Total Cholesterol (TC)Decreased nih.gov
Low-Density Lipoprotein Cholesterol (LDL-C)Decreased nih.gov
Triglycerides (TG)Decreased nih.gov
Oxidized Low-Density Lipoprotein (oxLDL)Decreased nih.gov

Attenuation of Atherosclerotic Lesion Progression by Rosuvastatin Calcium (e.g., aortic lesions in Ldlr-/- mice)

Beyond its lipid-lowering effects, rosuvastatin has been shown to directly impact the development of atherosclerotic plaques in Ldlr-/- mice. Research has consistently demonstrated that treatment with rosuvastatin leads to a significant reduction in the area of atherosclerotic lesions within the aorta. nih.gov This attenuation of plaque progression is a critical finding, suggesting that the benefits of rosuvastatin extend to the structural integrity of the arterial wall.

Animal Models for Metabolic and Inflammatory Disorders Investigated with Rosuvastatin Calcium

The therapeutic investigation of rosuvastatin calcium extends to various animal models of metabolic and inflammatory conditions, revealing its pleiotropic effects beyond lipid regulation.

Modulation of Lipid Metabolism in Diabetes Mellitus Models by Rosuvastatin Calcium (e.g., VLDL in streptozotocin-induced rats)

In animal models of diabetes, such as streptozotocin-induced diabetic rats, rosuvastatin has been shown to modulate lipid metabolism. While it may not consistently affect plasma cholesterol in these models, high doses have been found to significantly lower triglycerides. researchgate.net Mechanistic studies in other models of insulin (B600854) resistance have revealed that rosuvastatin can ameliorate hepatic overproduction of very-low-density lipoprotein (VLDL). nih.gov Specifically, rosuvastatin has been shown to reduce the production rate of VLDL1-ApoB, a key component of VLDL particles. researchgate.net This suggests that rosuvastatin's influence on lipid metabolism in diabetic states involves the regulation of lipoprotein synthesis and secretion.

Assessment of Anti-inflammatory Actions of Rosuvastatin Calcium in Autoimmune/Inflammatory Models (e.g., rheumatoid arthritis models)

The anti-inflammatory properties of rosuvastatin have been investigated in animal models of rheumatoid arthritis. In both formaldehyde-induced and adjuvant-administered arthritis models in rats, rosuvastatin has demonstrated significant anti-arthritic potential. oup.com Treatment with rosuvastatin resulted in a marked suppression of paw edema. oup.com Furthermore, it led to a reduction in key inflammatory markers, including C-reactive protein and rheumatoid factor. oup.com At the molecular level, rosuvastatin was found to modulate the cytokine network, suppressing pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while elevating the levels of anti-inflammatory cytokines like IL-4 and IL-10. oup.com

Anti-inflammatory Effects of Rosuvastatin in a Rat Model of Rheumatoid Arthritis

ParameterEffect of Rosuvastatin TreatmentReference
Paw EdemaSuppressed oup.com
C-Reactive Protein (CRP)Suppressed oup.com
Rheumatoid Factor (RF)Suppressed oup.com
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)Suppressed oup.com
Anti-inflammatory Cytokines (IL-4, IL-10)Elevated oup.com

Advanced Analytical and Characterization Methodologies for Rosuvastatin Calcium Research

Spectroscopic Techniques for Structural Elucidation and Impurity Profiling of Rosuvastatin (B1679574) Calcium

Spectroscopic methods are indispensable for confirming the molecular structure of Rosuvastatin calcium and identifying potential impurities. These techniques provide detailed information about the compound's functional groups, atomic connectivity, and molecular weight.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for the qualitative and quantitative analysis of Rosuvastatin calcium. ijpsonline.comresearchgate.net

FTIR Spectroscopy: FTIR analysis of Rosuvastatin calcium reveals characteristic absorption peaks corresponding to its various functional groups. researchgate.net A fast and direct quantitative FTIR spectroscopic method has been established for its analysis in bulk and solid dosage forms without the need for solvent extraction. ijpsonline.comsemanticscholar.org The spectra are typically acquired in absorption mode using potassium bromide (KBr) pellets. ijpsonline.com

Key FTIR absorption peaks for pure Rosuvastatin calcium include:

Theoretical and Computational Approaches in Rosuvastatin Calcium Research

Molecular Docking and Dynamics Simulations of Rosuvastatin (B1679574) Calcium-Enzyme Complexes

Molecular docking and dynamics simulations are pivotal computational techniques used to explore the interaction between a ligand, such as rosuvastatin, and its protein target. These methods provide a detailed view of the binding process at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Rosuvastatin Calcium, the primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. niscpr.res.inclinpgx.org Docking studies are used to analyze the binding affinity and interaction patterns between rosuvastatin and the active site of HMG-CoA reductase. niscpr.res.in

In one in-silico analysis, the binding efficiency of several synthetic statins with HMG-CoA reductase was compared. The docking score, which indicates the binding affinity, was calculated for each compound. While fluvastatin (B1673502) showed the highest score in this particular study, rosuvastatin also demonstrated effective binding to the enzyme's active site. niscpr.res.in Key amino acid residues, such as Arg590 and Asn658, have been identified as conserved interaction points for statins within the HMG-CoA reductase active site. niscpr.res.in Beyond its primary target, molecular docking has also been employed to study rosuvastatin's interaction with other proteins, such as human serum albumin (HSA), revealing its binding preferences for specific sites on the protein. nih.gov

Comparative Docking Scores of Synthetic Statins with HMG-CoA Reductase

StatinDocking Score
Fluvastatin-7.161
Cerivastatin-5.705
Rosuvastatin-5.688
Data derived from an in-silico analysis of synthetic statins. The negative value of the docking score indicates the binding efficiency; a more negative value suggests a better fit of the ligand into the protein's binding site. niscpr.res.in

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. These simulations track the motions of atoms and molecules, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding. rsc.orgnih.gov Studies on amorphous rosuvastatin calcium have used MD simulations in conjunction with experimental techniques like solid-state nuclear magnetic resonance (NMR) to explore its internal molecular mobility. rsc.orgnih.govresearchgate.net These investigations revealed reorientational dynamics of methyl and isopropyl groups within the rosuvastatin molecule, which are influenced by factors such as isomeric form and water content. nih.govresearchgate.net Understanding these dynamics is crucial for comprehending the physicochemical properties and stability of the solid-state drug. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rosuvastatin Calcium Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org The fundamental principle is that the biological activity of a molecule is determined by its structural, physicochemical, and electronic properties. fiveable.me QSAR models are widely used in drug design to predict the activity of novel compounds, optimize lead candidates, and reduce the need for extensive experimental testing. fiveable.menih.gov

For a class of drugs like statins, QSAR models can be developed to predict their inhibitory activity against HMG-CoA reductase. nih.gov The process involves several key steps:

Data Set Selection: A group of rosuvastatin analogues with known HMG-CoA reductase inhibitory activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. wikipedia.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. fiveable.mesysrevpharm.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While specific QSAR studies focusing exclusively on a broad range of rosuvastatin analogues are not extensively detailed in the provided literature, the methodology is standard for the statin class. nih.gov Such models can guide the synthesis of new analogues by predicting which structural modifications are likely to enhance potency. For example, a QSAR model might reveal that increasing the hydrophilicity or modifying a specific functional group could lead to a more potent HMG-CoA reductase inhibitor. nih.gov

Key Components of a QSAR Model for HMG-CoA Reductase Inhibitors

ComponentDescriptionExample for Rosuvastatin Analogues
Biological Activity (Dependent Variable)A quantitative measure of the compound's effect.IC50 value for HMG-CoA reductase inhibition.
Molecular Descriptors (Independent Variables)Numerical values representing the physicochemical properties of the molecules.LogP (lipophilicity), molecular weight, polar surface area, electronic charges.
Mathematical ModelAn equation relating the descriptors to the biological activity.Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Validation MetricsStatistical parameters used to assess the model's predictive ability.Correlation coefficient (R²), Cross-validated R² (Q²).

In Silico Prediction of Rosuvastatin Calcium's Biochemical Pathway Interactions

In silico prediction methods, particularly physiologically based pharmacokinetic (PBPK) modeling, are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. These models integrate physicochemical data of the drug with physiological information of the organism to predict its pharmacokinetic profile and potential interactions. researchgate.netnih.gov

Rosuvastatin's pharmacokinetics are heavily influenced by membrane transporters. clinpgx.orgnih.gov It is a substrate for several uptake and efflux transporters, which play a critical role in its hepatic distribution and elimination. nih.govsimulations-plus.com In silico models for rosuvastatin incorporate these transport mechanisms to accurately predict its behavior. researchgate.net

Key protein interactions in rosuvastatin's biochemical pathway that are integrated into these models include:

Hepatic Uptake: Rosuvastatin is actively taken up into liver cells, its primary site of action, by organic anion transporting polypeptides (OATPs), particularly OATP1B1, OATP1B3, and OATP2B1, as well as the sodium-taurocholate cotransporting polypeptide (NTCP). nih.govsimulations-plus.com

Biliary Efflux: The drug is predominantly eliminated unchanged into the bile, a process mediated by efflux transporters like the breast cancer resistance protein (BCRP). nih.govmdpi.com

Metabolism: Rosuvastatin undergoes minimal metabolism, with only about 10% of a dose being recovered as metabolites. clinpgx.org The primary enzyme involved is Cytochrome P450 2C9 (CYP2C9), which forms N-desmethyl rosuvastatin. nih.govfrontiersin.org

PBPK models use this information to simulate rosuvastatin's concentration in various tissues over time and to predict the impact of drug-drug interactions (DDIs). researchgate.netsimulations-plus.com For instance, these models can predict how co-administration of a drug that inhibits the OATP1B1 transporter might increase the systemic exposure of rosuvastatin, a crucial consideration for patient safety. researchgate.netsimulations-plus.com

Key Proteins in Rosuvastatin's Biochemical Pathway for In Silico Modeling

ProteinGeneFunction in Rosuvastatin PathwayRole in In Silico Models
OATP1B1SLCO1B1Hepatic uptake transporter. clinpgx.orgPredicts liver concentration and impact of genetic variants or inhibitor drugs. researchgate.net
BCRPABCG2Biliary efflux transporter. clinpgx.orgmdpi.comModels the primary elimination route and predicts DDIs with BCRP inhibitors. nih.gov
CYP2C9CYP2C9Primary metabolic enzyme. nih.govSimulates the minor metabolic clearance pathway. researchgate.net
NTCPSLC10A1Hepatic uptake transporter. nih.govContributes to modeling the active transport into hepatocytes. simulations-plus.com

Emerging Research Frontiers in Rosuvastatin Calcium Studies

Exploration of Novel Molecular Targets and Off-Target Interactions of Rosuvastatin (B1679574) Calcium

Beyond its well-documented inhibition of HMG-CoA reductase, the therapeutic profile of rosuvastatin calcium is shaped by numerous pleiotropic effects. nih.gov These effects stem from interactions with a variety of molecular targets and signaling pathways that are independent of cholesterol synthesis. Proteomic and molecular studies have begun to elucidate these complex interactions.

A significant area of research is rosuvastatin's influence on inflammatory and oxidative stress pathways. Studies have shown that rosuvastatin can modulate the nuclear factor kappaB (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Research indicates it can inhibit the overexpression of NF-κB in the hippocampus and shows a high binding affinity for the active site of NF-κB in molecular docking studies. nih.gov Further anti-inflammatory mechanisms include the downregulation of Toll-like receptor-4 (TLR-4) expression on monocytes and attenuation of the High-Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End products (RAGE) signaling axis. benthamdirect.comspandidos-publications.com

Rosuvastatin also interacts with key regulators of oxidative stress. It has been found to inhibit reactive oxygen species (ROS) production by targeting the angiotensin II type 1 receptor (AT1R)-NAD(P)H oxidase cascade. nih.gov Additionally, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which is crucial for cellular antioxidant responses. nih.gov

Proteomics research has revealed that rosuvastatin treatment can significantly alter the protein composition of lipoproteins. nih.govresearchgate.net One of the most notable findings is the substantial enrichment of alpha-1-antitrypsin (A1AT) on high-density lipoprotein (HDL) particles, which enhances their anti-inflammatory and antiprotease functions. nih.gov Other studies have identified changes in the abundance of proteins related to platelet activation and immune response on HDL particles following rosuvastatin therapy. researchgate.net

Table 1: Novel and Off-Target Molecular Interactions of Rosuvastatin Calcium

Category Molecular Target / Pathway Observed Effect
Anti-Inflammatory Nuclear Factor kappaB (NF-κB) Inhibition of signaling pathway, reduced production of TNF-α. nih.govnih.gov
Toll-like receptor-4 (TLR-4) Decreased expression on blood monocytes. benthamdirect.com
HMGB1/RAGE Pathway Reduced expression of HMGB1 and RAGE in cardiac tissue. spandidos-publications.com
Cytokine Modulation Decreased levels of pro-inflammatory cytokines (hs-CRP, TNF-α) and increased anti-inflammatory cytokine IL-10. nih.govnih.govnih.gov
Antioxidant AT1R-NAD(P)H Oxidase Reduced expression and inhibition of ROS production. nih.gov
Nrf2/HO-1 Signaling Activation of the antioxidant defense pathway. nih.gov
Superoxide Dismutase 2 (SOD2) Potential elevation of serum SOD2 antioxidant levels. pkheartjournal.com
Proteomic HDL Proteome Increased association of α-1-antitrypsin (A1AT) with HDL particles. nih.gov
Other Pathways Notch1 Signaling Upregulation in cortical neurons, mediating mitochondrial biogenesis. frontiersin.org
LDL Receptor (LDLR) Upregulation, leading to enhanced lentiviral transduction of NK cells. rndsystems.comtocris.com
Cholesteryl Ester Transfer Protein (CETP) Identified as a potential inhibitor. nih.gov

Development of Advanced Delivery Systems for Rosuvastatin Calcium in Research Applications

Rosuvastatin calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility, which can result in poor bioavailability (approximately 20%). To overcome this limitation, researchers are actively developing advanced delivery systems designed to enhance its solubility and dissolution rate.

Nanotechnology-based approaches have shown considerable promise. Various nanocarrier systems have been investigated, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles. A comparative study of SLNs and NLCs found that NLCs were superior for encapsulating rosuvastatin, with an optimized formula achieving a particle size of 310.5 nm and an entrapment efficiency of 93.87%, leading to sustained drug release over 72 hours. Another study successfully formulated rosuvastatin into polymeric nanoparticles, achieving a uniform nano-range particle size and an entrapment efficiency of up to 80.68%.

Other innovative delivery platforms include fast-dissolving films (FDF) and fast-dissolving tablets (FDTs). FDF formulations have demonstrated the ability to release the entire drug content within two minutes, significantly enhancing its dissolution profile by dispersing the drug within a highly water-soluble polymeric matrix. Similarly, compatibility studies for FDTs have identified suitable excipients, such as mannitol and croscarmellose sodium, to facilitate rapid disintegration and drug release. These advanced systems aim to improve the pharmacokinetic profile of rosuvastatin for more effective research applications and potential therapeutic benefits.

Table 2: Research on Advanced Delivery Systems for Rosuvastatin Calcium

Delivery System Key Findings
Nanostructured Lipid Carriers (NLCs) Optimized formula showed a particle size of 310.5 nm, polydispersity index of 0.243, and entrapment efficiency of 93.87%. Provided sustained drug release for up to 72 hours.
Polymeric Nanoparticles (NPs) Formulations achieved entrapment efficiencies ranging from 65.67% to 80.68% and exhibited a biphasic release pattern over 24 hours.
Fast-Dissolving Films (FDF) Optimized films demonstrated complete drug dissolution within the first two minutes, indicating enhanced water solubility.
Fast-Dissolving Tablets (FDTs) Preformulation studies confirmed the compatibility of rosuvastatin calcium with various superdisintegrants and wetting agents for FDT development.

Comparative Biochemical Studies of Rosuvastatin Calcium with Other HMG-CoA Reductase Inhibitors

Rosuvastatin is distinguished from other statins by several key biochemical and pharmacological properties, including its potency, hydrophilicity, and metabolic profile. It is one of the most potent statins available for lowering low-density lipoprotein cholesterol (LDL-C). nih.govmercola.com

The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial provided a comprehensive comparison, demonstrating that rosuvastatin at doses of 10–40 mg reduced LDL-C by 46–55%. This was significantly greater than the reductions achieved with atorvastatin (B1662188) 10–80 mg (37–51%), simvastatin 10–40 mg (28–39%), and pravastatin 10–40 mg (20–30%). tocris.com Rosuvastatin also shows a more favorable effect on high-density lipoprotein cholesterol (HDL-C) levels compared to other statins. tocris.com

Structurally, rosuvastatin possesses a hydrophilic nature, comparable to pravastatin, which contrasts with more lipophilic statins like atorvastatin and simvastatin. researchgate.net This hydrophilicity is thought to contribute to its high selectivity for hepatocytes, the primary site of action. researchgate.net

A crucial biochemical differentiator is its metabolic pathway. While many statins, such as atorvastatin, lovastatin, and simvastatin, are extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, rosuvastatin undergoes minimal metabolism (approximately 10%). tocris.com This characteristic reduces the potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of the CYP3A4 system. mercola.com

Table 3: Biochemical Comparison of Rosuvastatin with Other Statins

Feature Rosuvastatin Atorvastatin Simvastatin Pravastatin
Relative Potency High High Moderate Low-Moderate
LDL-C Reduction (STELLAR Trial) 46-55% 37-51% 28-39% 20-30%
Physicochemical Property Hydrophilic Lipophilic Lipophilic Hydrophilic
Primary Metabolism Minimal (approx. 10%) Extensive (CYP3A4) Extensive (CYP3A4) Sulfation, oxidation
Potential for CYP3A4 Interactions Low High High Low

Investigations into Repurposing Rosuvastatin Calcium in Non-Lipid-Centric Research Areas

The diverse molecular interactions of rosuvastatin have prompted significant research into its potential for repurposing in diseases not primarily driven by hyperlipidemia. Key areas of investigation include oncology and neurodegenerative disorders.

In oncology, preclinical studies suggest that statins, including rosuvastatin, possess anti-cancer properties. researchgate.netnih.gov Research in colorectal cancer models indicates that statins may target the Wnt/β-catenin signaling pathway, a critical regulator of cancer cell growth. ndtvprofit.com Specifically, statins were found to decrease the activity of the tumor-promoting protein SATB1 while increasing the tumor-suppressing protein SATB2. ndtvprofit.com In vitro studies have also demonstrated that rosuvastatin nanoformulations can inhibit the growth of leukemia cells and downregulate the expression of the DDX3 protein, a DEAD-box RNA helicase implicated in cancer. jyoungpharm.org Furthermore, rosuvastatin has been shown to act synergistically with the multi-kinase inhibitor regorafenib to suppress colorectal cancer growth in vitro and in vivo by inhibiting the MAPK signaling pathway. frontiersin.org

In the field of neurodegenerative diseases, large-scale observational studies have linked statin use to a reduced risk of dementia, including Alzheimer's disease. nih.govmedicalnewstoday.com Among different statins, rosuvastatin has been associated with one of the most significant reductions in dementia risk. nih.gov The proposed neuroprotective mechanisms extend beyond cardiovascular benefits. Research has shown that rosuvastatin can promote neurite outgrowth in cortical neurons following ischemic injury. This effect is mediated by the upregulation of the Notch1 signaling pathway, which in turn enhances mitochondrial biogenesis and improves mitochondrial function, processes essential for neuronal plasticity and survival. frontiersin.org

These expanding areas of research highlight the potential for rosuvastatin calcium to be repurposed as a therapeutic agent in a range of non-lipid-centric diseases, leveraging its anti-inflammatory, anti-proliferative, and neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Calcium compound 147098-20-2 in academic research?

  • Methodological Answer : Synthesis typically involves controlled precipitation or sol-gel techniques, followed by characterization via X-ray diffraction (XRD) for crystallinity, atomic absorption spectroscopy (AAS) for purity, and thermogravimetric analysis (TGA) for thermal stability. Researchers must document reaction conditions (e.g., pH, temperature) and validate results against established calcium compound databases .
  • Key Considerations : Reproducibility requires strict adherence to stoichiometric ratios and calibration of instruments using certified reference materials (CRMs) .

Q. How can researchers ensure accurate quantification of calcium ions in biological or environmental samples?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for trace-level detection or colorimetric assays (e.g., Arsenazo III method) for cost-effective analysis. Normalize data against matrix-matched standards to mitigate interference from phosphates or magnesium .
  • Validation : Include internal quality controls (QC) and replicate measurements to assess precision (%RSD < 5%) .

Q. What theoretical frameworks guide calcium transport studies in cellular systems?

  • Methodological Answer : Link research to established models like the calcium-calmodulin signaling pathway or voltage-gated channel dynamics. Experimental designs should test hypotheses derived from these frameworks, such as calcium flux under varying membrane potentials .
  • Data Interpretation : Use confocal microscopy with fluorescent dyes (e.g., Fluo-4) to visualize real-time calcium dynamics, correlating findings with kinetic models .

Advanced Research Questions

Q. How should researchers address contradictions in calcium bioavailability data across interdisciplinary studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pH, ligand presence) and apply mixed-effects models to account for study heterogeneity. Cross-validate results using in vitro (Caco-2 cell models) and in vivo (isotope tracer) approaches .
  • Critical Analysis : Evaluate methodological disparities (e.g., assay sensitivity, sample preparation) and reconcile findings through systematic reviews aligned with PRISMA guidelines .

Q. What advanced statistical approaches are recommended for calcium signaling time-series data?

  • Methodological Answer : Employ Bayesian hierarchical models to handle temporal autocorrelation or machine learning (e.g., LSTM networks) for pattern recognition in oscillatory signals. Report effect sizes with 95% credible intervals and disclose Markov chain Monte Carlo (MCMC) settings for transparency .
  • Reproducibility : Share raw data and code repositories (e.g., GitHub) to enable independent verification .

Q. How can interdisciplinary studies integrate calcium kinetics with social science frameworks (e.g., environmental policy impact)?

  • Methodological Answer : Adopt a convergent mixed-methods design: pair quantitative calcium concentration data from environmental samples with qualitative surveys on policy adherence. Use structural equation modeling (SEM) to explore latent variables linking biochemical data to behavioral outcomes .
  • Ethical and Logistical Considerations : Secure informed consent for data linkage and address privacy concerns via anonymization protocols .

Methodological Pitfalls and Solutions

  • Terminology Standardization : Ambiguous terms like "bioavailable calcium" must be explicitly defined (e.g., "soluble fraction at intestinal pH 6.5") to enable cross-study comparisons .
  • Theoretical Alignment : Avoid data-driven "fishing expeditions"; anchor hypotheses in calcium homeostasis theory or crystallography principles to maintain focus .
  • Resource Constraints : For underfunded labs, prioritize open-source tools (e.g., ImageJ for calcium imaging) and collaborative networks for shared instrumentation access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.